A Technical Guide to the Chemical and Biological Profile of Carbanolate
A Technical Guide to the Chemical and Biological Profile of Carbanolate
Abstract
This technical guide provides a comprehensive overview of Carbanolate (CAS RN: 671-04-5), a carbamate-class insecticide. The document elucidates its chemical structure, physicochemical properties, and mechanism of action as a reversible acetylcholinesterase inhibitor. Furthermore, it explores a probable synthetic pathway, details its toxicological profile within the context of the broader carbamate family, and outlines standard analytical methodologies for its detection and quantification. This guide is intended to serve as a foundational resource for professionals in research and development, offering detailed, scientifically grounded information supported by authoritative references.
Introduction
Carbanolate, also known by its IUPAC name (2-chloro-4,5-dimethylphenyl) N-methylcarbamate, is a member of the carbamate class of pesticides.[1] Carbamate pesticides are derivatives of carbamic acid and were first introduced in the 1950s, developed as alternatives to the more persistent organochlorine insecticides.[1] Like their organophosphate counterparts, carbamates function as potent neurotoxins in insects by interfering with the central nervous system.[1][2]
Carbanolate was specifically developed for the control of various ectoparasites and insects, including those affecting poultry.[1] Its efficacy stems from its ability to inhibit the enzyme acetylcholinesterase (AChE), a critical component in nerve signal transmission.[1] While effective, the use of many carbamates has been scrutinized due to their potential for toxicity in non-target organisms, including mammals. This guide provides an in-depth examination of the scientific principles governing Carbanolate's structure, function, and analysis.
Chemical Identity and Structure
A precise understanding of a compound's identity is fundamental to all scientific inquiry. Carbanolate is systematically identified by a unique set of nomenclature and structural descriptors.
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IUPAC Name: (2-chloro-4,5-dimethylphenyl) N-methylcarbamate[1]
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CAS Registry Number: 671-04-5[3]
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Molecular Formula: C₁₀H₁₂ClNO₂[3]
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Molecular Mass: 213.66 g/mol [3]
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Synonyms: Banol, 6-Chloro-3,4-dimethylphenyl N-methylcarbamate, 2-chloro-4,5-xylyl N-methylcarbamate[3][4]
The molecule consists of a phenyl methylcarbamate core substituted with a chlorine atom at position 2 and two methyl groups at positions 4 and 5 of the phenyl ring.[1]
Caption: 2D Chemical Structure of Carbanolate.
Physicochemical Properties
The physical and chemical properties of Carbanolate dictate its environmental fate, bioavailability, and interaction with biological systems. It is a crystalline solid under standard conditions.[1] Key properties are summarized in the table below.
| Property | Value / Description | Source(s) |
| Physical State | Crystalline Solid | [1] |
| Melting Point | 130-133 °C | [1] |
| Vapor Pressure | 0.000922 mmHg | [1] |
| Solubility | Slightly soluble in water; Freely soluble in chloroform. | [1] |
| Stability | Unstable at temperatures above its melting point. | [1] |
| Corrosivity | Non-corrosive. | [1] |
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for Carbanolate, like other N-methyl carbamate insecticides, is the inhibition of the acetylcholinesterase (AChE) enzyme.[1][5] AChE is essential for nerve function, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in the synaptic cleft, which terminates the nerve signal.
The process of inhibition involves the following steps:
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Binding: The Carbanolate molecule binds to the active site of the AChE enzyme.
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Carbamylation: The carbamate moiety of Carbanolate is transferred to a serine hydroxyl group within the AChE active site. This forms a carbamylated enzyme complex.[2][5]
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Inactivation: The carbamylated enzyme is temporarily inactivated and unable to hydrolyze acetylcholine.
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Accumulation of ACh: This inactivation leads to an accumulation of acetylcholine in the synapse, causing continuous stimulation of cholinergic receptors.[2] This overstimulation results in neurotoxicity and, ultimately, the death of the insect.
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Reversible Inhibition: Unlike organophosphates which cause essentially irreversible phosphorylation, the carbamylation of AChE by Carbanolate is reversible.[1][2] The carbamylated enzyme undergoes slow hydrolysis, eventually regenerating the active enzyme. This reversibility means that the toxic effects are generally of shorter duration compared to organophosphate poisoning.[5]
Caption: Reversible inhibition of Acetylcholinesterase (AChE) by Carbanolate.
Synthesis Pathway
While specific industrial synthesis protocols for Carbanolate are proprietary, a chemically sound and common method for producing N-methylcarbamate esters can be proposed. This pathway involves the reaction of a substituted phenol with methyl isocyanate.
Proposed Synthesis of Carbanolate:
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Step 1: Synthesis of 2-chloro-4,5-dimethylphenol: This precursor can be synthesized from p-xylene through chlorination and subsequent hydroxylation, although various routes exist.
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Step 2: Carbamoylation: The key step is the reaction of 2-chloro-4,5-dimethylphenol with methyl isocyanate (CH₃NCO). This reaction is typically catalyzed by a tertiary amine base (e.g., triethylamine) and proceeds via nucleophilic addition of the phenolic hydroxyl group to the isocyanate carbon. The product, Carbanolate, is formed directly.
This method avoids the use of highly toxic reagents like phosgene, which were used in older carbamate synthesis processes.
Toxicology and Safety
Carbanolate acts as a neurotoxin by inhibiting acetylcholinesterase.[1] Exposure in non-target organisms can lead to symptoms of cholinergic overstimulation. In low doses, this may include excessive salivation and eye-watering, while higher doses can cause headache, nausea, vomiting, abdominal pain, and diarrhea.[1]
Specific, publicly available LD₅₀ (median lethal dose) values for Carbanolate (CAS 671-04-5) are not readily found in the compiled literature. However, the toxicity of carbamates as a class varies widely depending on the specific chemical structure.
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Highly Toxic Examples: Some carbamates, like Aldicarb and Carbofuran, have very low oral LD₅₀ values in rats, in the range of 0.3 to 8 mg/kg, making them extremely hazardous.[6]
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Moderately to Low Toxicity Examples: Other carbamates, such as Propoxur or certain benzimidazoles, exhibit much lower acute toxicity, with oral LD₅₀ values ranging from 68 mg/kg to over 2000 mg/kg.[6] Dermal LD₅₀ values are often significantly higher, indicating lower toxicity via skin contact.[5][6]
Given this broad range, it is not possible to assign a precise toxicity category to Carbanolate without specific experimental data. However, as a cholinesterase inhibitor, it should be handled with appropriate personal protective equipment (PPE) and safety precautions to avoid ingestion, inhalation, and dermal contact.
Analytical Methods
The detection and quantification of Carbanolate residues in environmental and biological samples are crucial for regulatory compliance and safety assessment. The primary analytical techniques employed for carbamate pesticides are high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS).[4]
A typical workflow for the analysis of Carbanolate residue in a sample (e.g., soil, produce) is as follows:
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Sample Collection: A representative sample is collected from the source of interest.[4]
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Extraction: The pesticide is extracted from the sample matrix using an appropriate organic solvent, such as dichloromethane or acetonitrile.[3]
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Clean-up/Concentration: The crude extract contains many interfering substances. Solid-Phase Extraction (SPE) is a common clean-up technique where the extract is passed through a cartridge that retains the analyte of interest while allowing impurities to pass through. The analyte is then eluted with a small volume of a different solvent, effectively cleaning and concentrating the sample.[4]
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Analysis: The purified and concentrated sample is injected into an analytical instrument.
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HPLC: High-performance liquid chromatography is well-suited for separating non-volatile and thermally unstable compounds like many carbamates.[4] A reversed-phase C18 column is typically used, and detection can be achieved using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).[3]
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GC-MS: Gas chromatography coupled with mass spectrometry can also be used, particularly for more volatile carbamates.[4]
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Quantification: The concentration of Carbanolate is determined by comparing the detector response of the sample to that of certified analytical standards run under the same conditions.
Caption: General workflow for Carbanolate residue analysis using HPLC.
Conclusion
Carbanolate is a representative N-methyl carbamate insecticide whose biological activity is derived from its specific chemical structure, enabling the reversible inhibition of acetylcholinesterase. Its profile as a crystalline solid with low water solubility influences its application and environmental behavior. While specific toxicological data are limited, its classification as a cholinesterase inhibitor necessitates careful handling. Standardized analytical methods, primarily chromatography-based, provide reliable means for its detection and quantification in various matrices. This guide has synthesized the core scientific information on Carbanolate, providing a technical foundation for research and development professionals.
References
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CAS Common Chemistry. (n.d.). Carbanolate. CAS, a division of the American Chemical Society. Retrieved December 31, 2025, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522251, Carbanolate. Retrieved from [Link]
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SCION Instruments. (n.d.). A Comprehensive Guide to Pesticide Residue Analysis. Retrieved from [Link]
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Tox Lab. (n.d.). Residue Analysis: A Comprehensive Overview. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Residue Chemistry Test Guidelines Oppts 860.1340 Residue Analytical Method. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. (n.d.). Methods of residue analysis. Retrieved from [Link]
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R. O. García, et al. (n.d.). Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against Rhipicephalus microplus in Rats. National Center for Biotechnology Information. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Carbamate Toxicity. StatPearls. Retrieved from [Link]
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Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]
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